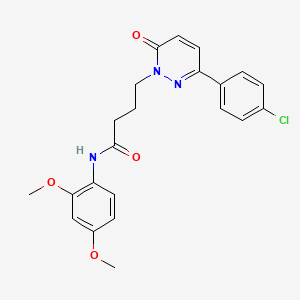

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4/c1-29-17-9-10-19(20(14-17)30-2)24-21(27)4-3-13-26-22(28)12-11-18(25-26)15-5-7-16(23)8-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRWMCSTQOQDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Substitution with Chlorophenyl Group:

Attachment of the Butanamide Side Chain: The butanamide side chain is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated pyridazinone derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyridazinone structure often exhibit significant anticancer properties. Preliminary studies suggest that 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide may inhibit specific kinases involved in cancer progression. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is commonly associated with various cancers. Investigating the binding affinity of this compound to different kinases could elucidate its potential as an anticancer agent .

Neurological Disorders

Given the structural similarities to other pyridazinone derivatives known for neuroprotective effects, this compound may also be explored for applications in treating neurological disorders. The modulation of enzyme activity related to neurotransmitter regulation could provide insights into its therapeutic potential in conditions such as Alzheimer's disease or Parkinson's disease .

Enzyme Inhibition Studies

The interactions of this compound with various biological targets, including enzymes and receptors, are crucial for understanding its mechanism of action. Initial investigations have indicated that it may bind to specific enzymes or receptors, modulating their activity. Further research is needed to conduct detailed binding studies and cellular assays to assess its pharmacological profile .

Synthesis and Industrial Production

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide typically involves multi-step organic reactions. Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. Understanding the synthesis pathway is essential for scaling up production for research and potential therapeutic applications .

Mechanism of Action

The exact mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The chlorophenyl and pyridazinone moieties may facilitate binding to hydrophobic pockets in proteins, while the butanamide side chain could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and chlorophenyl group but differ in the side chains attached.

N-(2,4-dimethoxyphenyl)butanamides: These compounds have similar side chains but different core structures.

Uniqueness

The uniqueness of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide lies in its combination of the pyridazinone core with the specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide, covering its synthesis, reactions, applications, and unique properties

Biological Activity

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide, a compound with potential therapeutic applications, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C23H24ClN3O2

- Molecular Weight : 409.9 g/mol

- IUPAC Name : 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide

- Canonical SMILES : CC(C)c1ccc(NC(=O)CCCn2nc(-c3ccc(Cl)cc3)ccc2=O)cc1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties, enzyme inhibition, and receptor interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to the pyridazinone core. For instance:

- Study Findings : A series of derivatives were synthesized and evaluated against human cancer cell lines (e.g., SF-295, A-549). Many showed IC50 values significantly lower than established chemotherapeutics like etoposide, indicating strong cytotoxicity and potential for inducing apoptosis through mechanisms such as DNA fragmentation and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activity:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures demonstrated strong inhibition of AChE, which is crucial for treating Alzheimer's disease . The IC50 values for these inhibitors ranged from 1.13 to 6.28 µM, showcasing their potency compared to standard inhibitors .

Receptor Interaction

Research into receptor interactions has shown that the compound can modulate specific pathways:

- Leukotriene B4 Receptor Inhibition : Related compounds exhibited significant inhibition of calcium mobilization in cells overexpressing BLT(1) and BLT(2) receptors. This suggests potential applications in inflammatory diseases .

The mechanism of action is primarily attributed to the compound's ability to bind to specific enzymes and receptors, thereby inhibiting their activity:

- Enzyme Binding : The structural features allow it to interact with enzymes involved in critical metabolic pathways.

- Receptor Modulation : The binding affinity to leukotriene receptors indicates a role in inflammatory response modulation.

Case Studies

- Anticancer Efficacy Study :

- Enzyme Inhibition Assessment :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.